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molecular formula C6H4FI B1293370 1-Fluoro-4-iodobenzene CAS No. 352-34-1

1-Fluoro-4-iodobenzene

Cat. No. B1293370
M. Wt: 222 g/mol
InChI Key: KGNQDBQYEBMPFZ-UHFFFAOYSA-N
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Patent
US07423051B2

Procedure details

The title compound was prepared from 2-Amino-6-chloro-N-methoxy-N-methyl-nicotinamide (Example 3) and 1-fluoro-4-iodobenzene (Aldrich 99%) using the procedure described in Example 7. HRMS, observed: 250.0314, Calcd for M+: 250.0309.
Name
2-Amino-6-chloro-N-methoxy-N-methyl-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].[F:15][C:16]1[CH:21]=[CH:20][C:19](I)=[CH:18][CH:17]=1>>[NH2:1][C:2]1[C:3]([C:4]([C:19]2[CH:20]=[CH:21][C:16]([F:15])=[CH:17][CH:18]=2)=[O:5])=[CH:10][CH:11]=[C:12]([Cl:14])[N:13]=1

Inputs

Step One
Name
2-Amino-6-chloro-N-methoxy-N-methyl-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)N(C)OC)C=CC(=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1C(=O)C1=CC=C(C=C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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